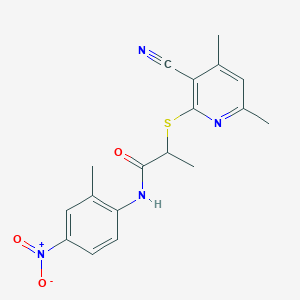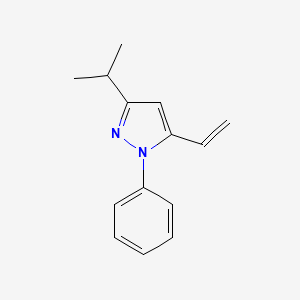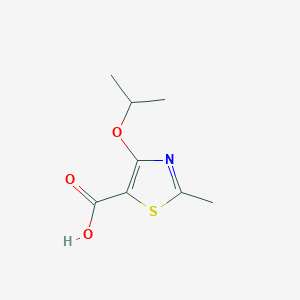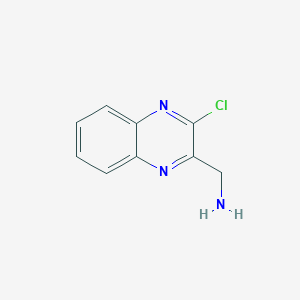
(3-Chloroquinoxalin-2-yl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Chloroquinoxalin-2-yl)methanamine is a chemical compound with the molecular formula C9H8ClN3. It is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound known for its diverse pharmacological properties. Quinoxaline derivatives are widely used in pharmaceuticals, agrochemicals, and materials science due to their biological activities and chemical versatility .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloroquinoxalin-2-yl)methanamine typically involves the chlorination of quinoxaline derivatives. One common method is the photoredox-catalyzed chlorination using chloroform as a chlorine source. This method offers mild reaction conditions, excellent regioselectivity, and high yields . Another approach involves the reaction of 3-chloroquinoxalin-2-amines with internal alkynes in the presence of palladium catalysts, yielding the desired product in good yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and efficient catalytic processes are likely employed to ensure high yield and purity while minimizing environmental impact.
化学反应分析
Types of Reactions
(3-Chloroquinoxalin-2-yl)methanamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Cyclization Reactions: It can form cyclic structures through reactions with other compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoxaline derivatives with different functional groups, while oxidation and reduction reactions can produce quinoxaline oxides or reduced amines, respectively .
科学研究应用
(3-Chloroquinoxalin-2-yl)methanamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex quinoxaline derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of (3-Chloroquinoxalin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. Quinoxaline derivatives are known to inhibit various enzymes and receptors, leading to their biological effects. For example, they can inhibit microbial growth by targeting bacterial enzymes or exhibit anticancer activity by interfering with cellular signaling pathways .
相似化合物的比较
Similar Compounds
Quinoxaline: The parent compound with a similar structure but without the chlorine and methanamine groups.
2-Chloroquinoxaline: Similar structure but lacks the methanamine group.
3-Methylquinoxaline: Similar structure but with a methyl group instead of chlorine.
Uniqueness
(3-Chloroquinoxalin-2-yl)methanamine is unique due to the presence of both chlorine and methanamine groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
属性
分子式 |
C9H8ClN3 |
|---|---|
分子量 |
193.63 g/mol |
IUPAC 名称 |
(3-chloroquinoxalin-2-yl)methanamine |
InChI |
InChI=1S/C9H8ClN3/c10-9-8(5-11)12-6-3-1-2-4-7(6)13-9/h1-4H,5,11H2 |
InChI 键 |
IIQMIPADOSHOQG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)Cl)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-Morpholino-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B11781449.png)
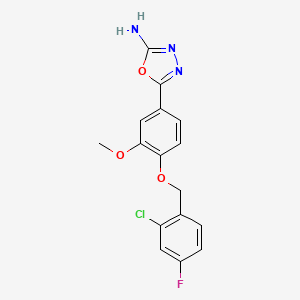


![2-(3-Chlorophenyl)-5-(dibromomethyl)benzo[d]oxazole](/img/structure/B11781475.png)


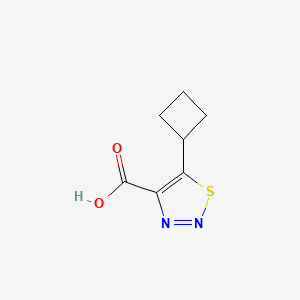
![7-Chloro-2-(3-fluorophenyl)-2H-pyrazolo[3,4-D]pyridazine](/img/structure/B11781491.png)
